2-Formyl-5-methoxybenzoic acid chemical properties
2-Formyl-5-methoxybenzoic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of Formyl-Methoxybenzoic Acid Isomers
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of formyl-methoxybenzoic acid, with a primary focus on the well-documented isomer 5-Formyl-2-methoxybenzoic acid . This compound, along with its isomer 2-Formyl-5-methoxybenzoic acid, serves as a versatile building block in organic synthesis and medicinal chemistry. The presence of three distinct functional groups—a carboxylic acid, a formyl group, and a methoxy group—on the aromatic ring creates a versatile chemical scaffold for the development of novel molecules.[1]
Chemical and Physical Properties
The fundamental properties of 5-Formyl-2-methoxybenzoic acid are summarized below. These characteristics are essential for its application in synthetic chemistry, influencing reaction conditions, solvent selection, and purification methods.
| Property | Value | Source |
| IUPAC Name | 5-Formyl-2-methoxybenzoic acid | [2] |
| CAS Number | 84923-70-6 | [2][3] |
| Molecular Formula | C₉H₈O₄ | [2][3] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Appearance | White to off-white solid (inferred from methyl ester) | [4] |
| Solubility | Slightly soluble in water (2 g/L at 25 °C) | [3] |
| pKa | 3.74 ± 0.10 (Predicted) | [3] |
| Storage | Inert atmosphere, Room Temperature or 2-8°C | [3][4] |
Note: The isomer 2-Formyl-5-methoxybenzoic acid has a CAS Number of 4785-56-2.[1]
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is critical for confirming the structure and purity of 5-Formyl-2-methoxybenzoic acid.
¹H NMR Spectroscopy: Proton NMR provides a detailed map of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for each proton type.[1] Based on data for the closely related methyl ester, the anticipated chemical shifts (δ) in a solvent like CDCl₃ would be:
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Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >10 ppm.[1]
-
Aldehyde Proton (-CHO): A sharp singlet around 9.9 ppm.[4]
-
Aromatic Protons (-C₆H₃-): Three signals in the aromatic region (approx. 7.1-8.4 ppm), exhibiting splitting patterns (doublets, doublet of doublets) based on their coupling with neighboring protons.[4]
-
Methoxy Protons (-OCH₃): A sharp singlet around 4.0 ppm.[4]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The expected characteristic absorption bands include:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.
-
C-O Stretch (Methoxy/Acid): Peaks in the 1200-1300 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
Chemical Reactivity and Synthetic Applications
The utility of 5-Formyl-2-methoxybenzoic acid stems from the distinct reactivity of its functional groups.[1] It is a key intermediate in the preparation of more complex molecules, including peroxisome proliferator-activated receptor (PPAR) activators and PTP1B inhibitors.[4]
Reactions of the Formyl Group:
-
Oxidation: The aldehyde can be easily oxidized to a second carboxylic acid group, yielding 5-methoxyisophthalic acid.[1]
-
Reduction: The formyl group can be selectively reduced to a primary alcohol (-CH₂OH) using mild reducing agents like sodium borohydride (NaBH₄), which typically does not affect the carboxylic acid group.[1]
-
Nucleophilic Addition: As an electrophile, the aldehyde is susceptible to attack by various nucleophiles (e.g., Grignard reagents, organolithiums, cyanides) to form new carbon-carbon bonds.[1]
Reactions of the Carboxylic Acid Group:
-
Esterification: The carboxylic acid can be converted to an ester (e.g., a methyl ester) through reaction with an alcohol under acidic conditions (Fischer esterification) or by using an alkylating agent with a base.[4]
Reactions of the Aromatic Ring:
-
The electron-donating methoxy group and the electron-withdrawing formyl and carboxyl groups influence the regioselectivity of electrophilic aromatic substitution reactions.
Below is a diagram illustrating the core reactivity of the molecule.
Caption: Key reactions of 5-Formyl-2-methoxybenzoic acid.
Established Synthetic Routes
The synthesis of formyl-methoxybenzoic acids can be achieved through various methods, often involving the formylation of a benzoic acid precursor or multi-step pathways starting from simpler materials.[1] A patented method for producing the valuable methyl ester intermediate starts from salicylic acid.
The workflow for this synthesis is outlined below.
Caption: Synthetic pathway to 5-formyl-2-methoxybenzoate.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for synthesis and analysis.
Synthesis of Methyl 5-formyl-2-methoxybenzoate[4]
This protocol describes the methylation of 5-formyl-2-hydroxybenzoic acid.
-
Reactant Preparation: In a suitable reaction vessel, mix 5-formyl-2-hydroxybenzoic acid (2.0 g, 12.0 mmol), iodomethane (1.5 mL, 25 mmol), and potassium carbonate (3.06 g, 22.2 mmol).
-
Solvent Addition: Add dimethylformamide (DMF, 15 mL) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 16 hours.
-
Workup:
-
After the reaction is complete, remove the DMF by distillation under reduced pressure.
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and saturated brine (2x).
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography to yield the final product.
General Protocol for ¹H NMR Sample Preparation[6]
-
Sample Weighing: Accurately weigh 5-10 mg of the solid 5-Formyl-2-methoxybenzoic acid sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to ensure dissolution and observation of the acidic proton.
-
Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.
-
Analysis: Cap the NMR tube and insert it into the NMR spectrometer to acquire the spectrum.
Safety and Handling
5-Formyl-2-methoxybenzoic acid is considered hazardous and requires careful handling in a laboratory setting. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Hazard Category | GHS Information | Source |
| Signal Word | Warning | [2][6] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][6] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
| First Aid | Inhalation: Move person to fresh air.Skin Contact: Wash with plenty of soap and water.Eye Contact: Rinse cautiously with water for several minutes.Ingestion: Clean mouth with water and get medical attention. | [7] |
| Storage | Store in a well-ventilated, cool, dry place. Keep container tightly closed. | [6] |
References
- 1. 2-Formyl-5-methoxybenzoic acid | 4785-56-2 | Benchchem [benchchem.com]
- 2. 5-Formyl-2-methoxybenzoic acid | C9H8O4 | CID 3926683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Methyl 5-formyl-2-methoxybenzoate | 78515-16-9 [chemicalbook.com]
- 5. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
